![molecular formula C17H19N5O B2981960 N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034232-76-1](/img/structure/B2981960.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic compound. It’s a type of organic compound that consists of a benzene ring fused to an imidazole ring . Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
Benzimidazole is a bicyclic compound consisting of the fusion of a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms at the 1 and 3 positions .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. The nitrogen atoms in the imidazole ring can act as a site for protonation, alkylation, and other reactions .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of the imidazole ring can contribute to the basicity of benzimidazole compounds .Scientific Research Applications
1. Antihypertensive Properties
A study by Carini et al. (1991) explored the properties of a series of nonpeptide angiotensin II receptor antagonists, including compounds structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. These compounds were identified as potent, orally active antihypertensives, highlighting their potential application in treating hypertension (Carini et al., 1991).
2. Antitumor Properties
The compound has been studied in the context of antitumor activity. Clark et al. (1995) synthesized novel imidazotetrazinones, including derivatives structurally similar to the compound , for investigating their potential in treating cancer (Clark et al., 1995).
3. Cardiac Electrophysiological Activity
Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides, closely related to the compound, revealed their potential as selective class III agents affecting cardiac electrophysiological activity. This suggests potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
4. Corrosion Inhibition
Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives, structurally akin to the compound , on the corrosion of steel. Their findings imply potential industrial applications in corrosion inhibition (Yadav et al., 2016).
5. Enzyme Inhibition
Ott et al. (2008) discovered that ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides are potent inhibitors of TNF-alpha Converting Enzyme (TACE). This suggests a potential therapeutic application in conditions mediated by TNF-alpha, such as inflammatory diseases (Ott et al., 2008).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds, enhancing its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular changes .
Action Environment
The solubility of imidazole in water and other polar solvents suggests it may be stable in various environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-22(9-16-20-13-4-2-3-5-14(13)21-16)17(23)11-6-7-12-15(8-11)19-10-18-12/h2-5,10-11H,6-9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYFNCLOWETTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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